2-[(2,4-Dinitrophenoxy)methyl]oxirane
Overview
Description
“2-[(2,4-Dinitrophenoxy)methyl]oxirane” is a chemical compound with the CAS Number: 19652-60-9 . It has a molecular weight of 240.17 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8N2O6/c12-10(13)6-1-2-9(8(3-6)11(14)15)17-5-7-4-16-7/h1-3,7H,4-5H2 . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 81-82 degrees Celsius .Scientific Research Applications
Catalytic Hydrogenation
Oxirane compounds, including derivatives like 2-[(2,4-Dinitrophenoxy)methyl]oxirane, are subject to theoretical studies on catalytic hydrogenation. Using catalysts such as aluminium chloride, these compounds can be hydrogenated to form products like ethanol and propan-1-ol, with the process mechanisms explored through various chemical parameters (Kuevi, Atohoun, & Mensah, 2012).
Antifungal Activity
Specific derivatives of oxirane have been investigated for their antifungal properties. The synthesis of these compounds, including various stereoisomers, and their evaluation in vitro and in vivo for antifungal activity highlight the potential of oxirane derivatives in medical applications (Tasaka et al., 1993).
Chiral Resolution Reagents
Some oxirane derivatives serve as chiral resolution reagents, offering a versatile approach for analyzing scalemic mixtures of amines. Their ability to react regioselectively with a variety of α-chiral primary and secondary amines demonstrates their importance in stereochemical analysis (Rodríguez-Escrich et al., 2005).
Polymer Chemistry
Oxirane compounds are also significant in polymer chemistry. They can be polymerized using cationic initiators to form polymers with specific structural features, such as carbonyl–aromatic π-stacked structures, which influence their physical properties and potential applications (Merlani et al., 2015).
Selectivity in Epoxidation
The epoxidation process of oxirane derivatives is another area of interest, where the selectivity of the epoxidation reactions of certain compounds has been studied. The presence of different substituents can influence the formation of specific oxirane products, which is crucial for understanding reaction mechanisms and designing specific chemical syntheses (Jackson, Standen, & Clegg, 1991).
Safety and Hazards
The compound has several hazard statements including H228, H302, H312, H315, H319, H332, H335, H351, H412 . These codes correspond to different types of hazards associated with the compound, such as flammability (H228), harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing cancer (H351), and harmful to aquatic life with long lasting effects (H412) .
Properties
IUPAC Name |
2-[(2,4-dinitrophenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c12-10(13)6-1-2-9(8(3-6)11(14)15)17-5-7-4-16-7/h1-3,7H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLRVISGWALJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50312665 | |
Record name | 2-[(2,4-dinitrophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19652-60-9 | |
Record name | NSC260454 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260454 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2,4-dinitrophenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50312665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dinitrophenoxymethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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